molecular formula C23H30O6 B1151827 Methyl pseudolarate A CAS No. 82508-33-6

Methyl pseudolarate A

Cat. No.: B1151827
CAS No.: 82508-33-6
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Description

Methyl pseudolarate A is a natural diterpenoid compound derived from the plant Pseudolarix kaempferi. It is known for its significant biological activities, particularly its antitumor properties. The compound has a molecular formula of C23H30O6 and a molecular weight of 402.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pseudolarate A can be synthesized through various chemical reactions involving diterpenoid precursors. The synthesis typically involves the esterification of pseudolaric acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves the extraction of pseudolaric acids from the root bark of Pseudolarix kaempferi, followed by chemical modification to obtain the methyl ester. The process includes steps such as solvent extraction, purification, and esterification under controlled conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized diterpenoid derivatives, while substitution reactions can produce a range of substituted methyl pseudolarate derivatives .

Scientific Research Applications

Methyl pseudolarate A has a wide range of scientific research applications:

Mechanism of Action

Methyl pseudolarate A exerts its effects primarily by inhibiting cell proliferation and inducing apoptosis. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis. It has been shown to modulate the expression of key proteins involved in these pathways, leading to the suppression of tumor growth .

Comparison with Similar Compounds

  • Pseudolaric Acid A
  • Pseudolaric Acid B
  • Methyl Pseudolarate B

Comparison: Methyl pseudolarate A is unique among these compounds due to its specific esterification, which enhances its biological activity. Compared to pseudolaric acids, this compound has improved solubility and stability, making it more suitable for pharmaceutical applications. Its antitumor activity is also more pronounced compared to its analogs .

Properties

IUPAC Name

methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-15-8-12-22-13-10-18(23(22,14-9-15)28-17(3)24)21(4,29-20(22)26)11-6-7-16(2)19(25)27-5/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,16-7+/t18-,21+,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWMRHVRTCANOX-CNKWFCIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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